
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a pyrazole moiety, which are linked through an ethanone group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the fluoro-substituted phenyl ring: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Coupling of the pyrazole and phenyl rings: The final step involves the coupling of the pyrazole ring with the fluoro-substituted phenyl ring through an ethanone linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.
Applications De Recherche Scientifique
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoro-6-(1H-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but lacks the methyl group on the pyrazole ring.
1-(2-Fluoro-6-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of both the fluoro-substituted phenyl ring and the methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1183845-87-5 |
|---|---|
Formule moléculaire |
C12H11FN2O |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
1-[2-fluoro-6-(4-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)11-5-3-4-10(13)12(11)9(2)16/h3-7H,1-2H3 |
Clé InChI |
ZXDMOORCQXFXPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=C(C(=CC=C2)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
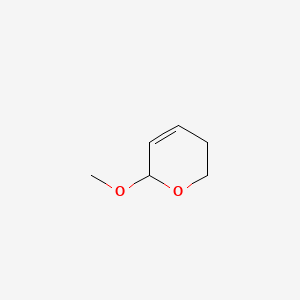
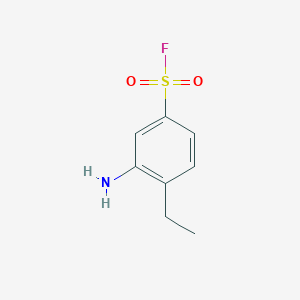

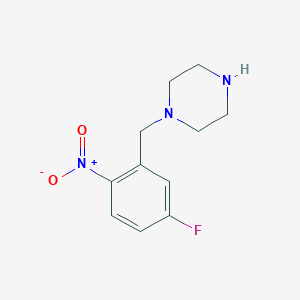
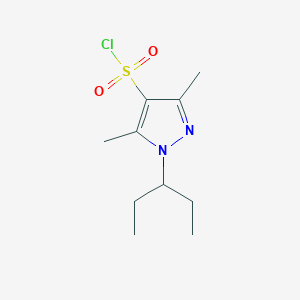
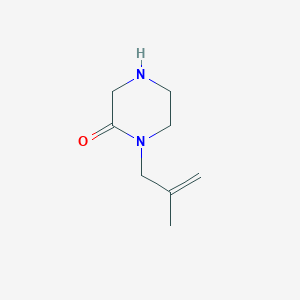

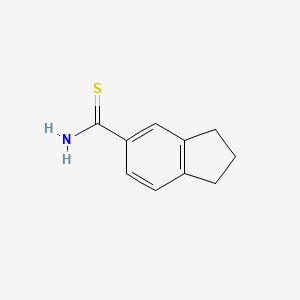
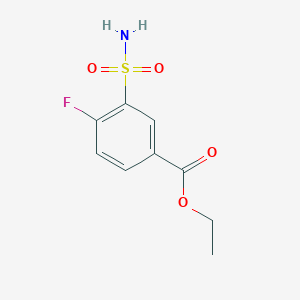
![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)
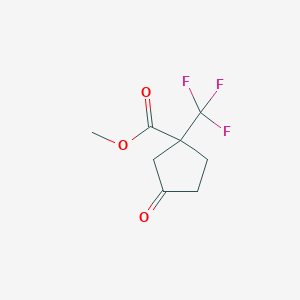

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
